5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion [M]⁺ : m/z 296 (C₁₁H₉BrN₂O₃⁺).
- Fragmentation patterns:
Tautomeric Equilibria and Resonance Stabilization
Barbituric acid derivatives exhibit keto-enol tautomerism , influenced by substituents. For this compound:
- The keto form dominates due to stabilization from three intramolecular hydrogen bonds (N-H···O=C).
- Resonance structures delocalize electron density across the pyrimidine ring and benzyl group, enhancing stability (Figure 1).
$$
\text{Figure 1. Resonance stabilization in 5-(4-bromobenzyl)pyrimidine-2,4,6-trione.}
$$
Compared to benzylidene analogs, the benzyl group’s single bond reduces conjugation with the pyrimidine ring, slightly lowering resonance stabilization. However, the electron-withdrawing bromine atom on the benzene ring further polarizes the system, increasing acidity at the N-H positions (pKa ~4.5–5.0).
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17) |
InChI Key |
RDYOQPPGIHFHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Malonic Ester Cyclization with Urea
The foundational approach for synthesizing pyrimidine triones involves cyclizing malonic ester derivatives with urea under alkaline conditions. For 5-(4-bromobenzyl)pyrimidine-2,4,6-trione, this necessitates introducing the 4-bromobenzyl group at the malonic ester stage.
In a representative protocol, methyl 4-bromobenzyl acetate undergoes methoxycarbonylation with dimethyl carbonate and sodium methoxide to yield the corresponding malonic ester. Subsequent cyclization with urea in ethanol, catalyzed by sodium ethoxide, generates the pyrimidine trione backbone. The reaction proceeds via nucleophilic attack of urea’s nitrogen on the electrophilic carbonyl carbons, followed by dehydration and aromatization.
Critical Parameters :
-
Base Selection : Sodium ethoxide ensures deprotonation of urea and malonic ester, facilitating enolate formation.
-
Solvent System : Anhydrous ethanol or methanol prevents hydrolysis of intermediates.
-
Temperature : Reflux conditions (70–80°C) accelerate cyclization while minimizing side reactions.
Functionalization of the 5-Position with 4-Bromobenzyl Groups
Alkylation of Malonic Esters
Introducing the 4-bromobenzyl moiety at the 5-position of the pyrimidine trione requires pre-functionalized malonic esters. Diethyl malonate reacts with 4-bromobenzyl bromide in the presence of sodium hydride, yielding diethyl (4-bromobenzyl)malonate. This intermediate is pivotal for subsequent cyclization.
Reaction Mechanism :
-
Deprotonation of diethyl malonate by NaH forms a resonance-stabilized enolate.
-
Nucleophilic substitution with 4-bromobenzyl bromide installs the benzyl group.
-
Cyclization with urea under basic conditions completes the trione structure.
Challenges :
-
Regioselectivity : Competing alkylation at both α-positions of malonate necessitates stoichiometric control.
-
Byproduct Formation : Over-alkylation or ester hydrolysis may occur if moisture is present.
Bromination Strategies and Positional Control
Direct Bromination of Pyrimidine Intermediates
For substrates lacking pre-installed bromine, post-cyclization bromination offers an alternative route. N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the 5-position of pyrimidine triones under radical conditions.
Case Study :
5-Benzylpyrimidine-2,4,6-trione treated with NBS (1.2 eq.) and dibenzoyl peroxide (catalytic) in CCl₄ at reflux yields 5-(4-bromobenzyl)pyrimidine-2,4,6-trione in 51% yield.
Advantages :
-
Chemoselectivity : NBS preferentially targets benzylic or allylic positions.
-
Mild Conditions : Avoids harsh acids or high temperatures that could degrade the trione core.
Catalytic and Process Optimization
Solid Acid Catalysts in Esterification
The patent US10556871B1 highlights the use of sulfate-loaded solid acid catalysts (e.g., Fe₂O₃/SO₄²⁻) for esterifying 4-bromophenylacetic acid. This method enhances yield (≥85%) and reduces waste compared to traditional H₂SO₄ catalysis.
Key Steps :
-
Esterification : 4-Bromophenylacetic acid + methanol → methyl 4-bromophenylacetate (90% yield).
-
Malonate Formation : Reaction with dimethyl carbonate and NaOMe.
-
Cyclization : Formamidine hydrochloride introduces the pyrimidine ring.
Purification and Characterization
Recrystallization and Chromatography
Crude 5-(4-bromobenzyl)pyrimidine-2,4,6-trione is purified via recrystallization from ethanol or chloroform. Persistent impurities necessitate silica gel chromatography using ethyl acetate/methanol (4:1) with 1% triethylamine.
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 7.72 (d, J=8.7 Hz, 2H, Ar-H), 7.16 (d, J=8.7 Hz, 2H, Ar-H), 4.83 (s, 1H, CH₂).
-
Elemental Analysis : Calcd. for C₁₆H₁₀BrN₂O₃: C 48.15, H 2.53, N 7.01.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Malonic ester cyclization | 51–83% | High purity; scalable | Multi-step synthesis |
| Post-cyclization bromination | 45–55% | Flexibility in bromine positioning | Radical initiator required |
| Solid acid catalysis | 85–90% | Eco-friendly; reusable catalyst | Specialized equipment needed |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
Incomplete cyclization may yield open-chain ureas or dimeric byproducts. Excess urea (1.7 eq.) and prolonged reaction times (12–24 h) mitigate this.
Debromination Risks
Harsh conditions (e.g., strong acids) may cleave the C-Br bond. Neutral or mildly basic environments preserve bromine integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Scientific Research Applications
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Material science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrimidine-triones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-Trione Derivatives
Key Findings from Comparative Studies
Anticancer Activity :
- Derivatives with aromatic substituents (e.g., benzylidene, bromobenzyl) show antiproliferative effects. For example, 5-(benzylidene)-1,3-dimethylpyrimidine-trione inhibits cancer cell growth by interacting with ctDNA, suggesting a mechanism involving intercalation or groove binding .
- The bromine atom in 5-(4-bromobenzyl) derivatives may enhance DNA-binding affinity compared to chlorine or methyl groups due to its larger atomic radius and polarizability .
Antimicrobial and Anti-inflammatory Effects :
- 5-(Arylmethylidene) derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC = 4–16 µg/mL) .
- Pyrimidine-triones with pyrazole or indole substituents (e.g., 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives) inhibit mPGES-1, a key enzyme in inflammation, with IC50 values < 1 µM .
Physicochemical Properties :
- Electron-withdrawing groups (e.g., -Br, -Cl) increase the acidity of the pyrimidine-trione core. For instance, 5,5-dialkyl barbituric acids have pKa values ~4.5–5.0, while bromine-substituted analogs may exhibit lower pKa due to inductive effects .
- Lipophilic substituents (e.g., phenethyl, cyclohexyl) improve blood-brain barrier penetration, as seen in CNS-active derivatives like pentobarbital analogs .
Biological Activity
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H9BrN2O3
- Molecular Weight : 295.0889 g/mol
- CAS Number : 89142-15-4
- Density : 1.715 g/cm³
- Refractive Index : 1.665
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a range of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects. The specific compound in focus has shown promise in various studies:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests have demonstrated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.
- Antitumor Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in tumor cells.
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of bromine at the benzyl position enhances lipophilicity and may improve binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antibacterial and anticancer activity |
| Pyrimidine Core | Essential for biological activity |
| Benzyl Group | Increases potency through hydrophobic interactions |
Case Study 1: Antimicrobial Activity
A study published in Molecules highlighted the antibacterial efficacy of various pyrimidine derivatives including this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) ranged from 10 to 50 μg/mL depending on the strain tested.
Case Study 2: Antitumor Potential
Research conducted by Kamdar et al. demonstrated that compounds with similar structures showed significant cytotoxicity against MDA-MB-231 breast cancer cells. The study indicated that the bromobenzyl moiety contributes to the compound's ability to induce cell cycle arrest and apoptosis.
Case Study 3: Anti-inflammatory Mechanism
A recent publication explored the anti-inflammatory mechanisms of pyrimidine derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.
Q & A
Q. How to design derivatives for targeted protein aggregation inhibition (e.g., mutant SOD1)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
